4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
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Overview
Description
4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique trithiatricyclic structure
Preparation Methods
The synthesis of 4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core trithiatricyclic structure, followed by the introduction of the octylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: In materials science, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with specific molecular targets. The compound’s trithiatricyclic structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can be compared with similar compounds such as:
4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: This compound has a similar trithiatricyclic core but with different substituents, leading to variations in its chemical and physical properties.
(1S,2E,6E,10R)-3,7,11,11-Tetramethylbicyclo[8.1.0]undeca-2,6-diene: Although structurally different, this compound shares some reactivity patterns with this compound, making it a useful comparison for understanding the unique aspects of the latter .
Properties
Molecular Formula |
C36H44S3 |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C36H44S3/c1-3-5-7-9-11-13-15-27-17-21-29(22-18-27)31-25-33-35(38-31)36-34(37-33)26-32(39-36)30-23-19-28(20-24-30)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3 |
InChI Key |
UYFSKHNECYRXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=C(C=C5)CCCCCCCC |
Origin of Product |
United States |
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